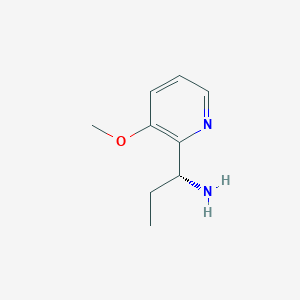

(1R)-1-(3-Methoxy(2-pyridyl))propylamine

Description

(1R)-1-(3-Methoxy(2-pyridyl))propylamine is a chiral amine featuring a pyridine ring substituted with a methoxy group at the 3-position and a propylamine side chain with (1R) stereochemistry. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurotransmitter receptors or enzymes. Its synthesis typically involves stereoselective methods, such as reductive amination or chiral resolution, to achieve the desired (1R) configuration .

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1R)-1-(3-methoxypyridin-2-yl)propan-1-amine |

InChI |

InChI=1S/C9H14N2O/c1-3-7(10)9-8(12-2)5-4-6-11-9/h4-7H,3,10H2,1-2H3/t7-/m1/s1 |

InChI Key |

WGDNOWFNQNOVSB-SSDOTTSWSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=CC=N1)OC)N |

Canonical SMILES |

CCC(C1=C(C=CC=N1)OC)N |

Origin of Product |

United States |

Biological Activity

(1R)-1-(3-Methoxy(2-pyridyl))propylamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in therapeutic applications, drawing from diverse research findings.

The synthesis of (1R)-1-(3-Methoxy(2-pyridyl))propylamine involves several steps that typically include the alkylation of pyridine derivatives. Various synthetic routes have been explored to enhance yield and selectivity. For instance, the use of palladium-catalyzed reactions has been reported to improve the efficiency of synthesizing similar compounds, although specific methods for this compound require further exploration in literature .

The biological activity of (1R)-1-(3-Methoxy(2-pyridyl))propylamine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It has shown promise as an inhibitor of certain kinases involved in inflammatory pathways, particularly MSK1 (mitogen- and stress-activated protein kinase 1), which plays a role in various inflammatory diseases such as asthma and psoriasis .

In Vitro Studies

In vitro studies have demonstrated that (1R)-1-(3-Methoxy(2-pyridyl))propylamine exhibits inhibitory effects on MSK1 activity. The compound was found to have an IC50 value around 18 µM, indicating moderate potency against this target. The structure-activity relationship (SAR) studies suggest that modifications on the pyridine ring can significantly affect the inhibitory activity .

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory effects of (1R)-1-(3-Methoxy(2-pyridyl))propylamine. In a mouse model of asthma, treatment with this compound resulted in a significant reduction in inflammatory cell recruitment to the airways, demonstrating its potential as an anti-inflammatory agent. Specifically, total cell infiltration was decreased by approximately 33%, with eosinophil infiltration reduced by 39% .

Case Study 1: Asthma Model

In a controlled study involving asthmatic mice, (1R)-1-(3-Methoxy(2-pyridyl))propylamine was administered at varying doses. Results indicated that higher doses correlated with greater reductions in inflammatory markers, supporting its role as a therapeutic candidate for respiratory conditions.

| Dose (mg/kg) | Total Cell Infiltration (%) | Eosinophil Infiltration (%) |

|---|---|---|

| 10 | 33 ± 3 | 39 ± 3 |

| 30 | 51 ± 6 | 57 ± 7 |

Case Study 2: Inhibition of MSK1

Another study focused on the compound's ability to inhibit MSK1 activity in vitro. The results showed that at a concentration of 10 µM, (1R)-1-(3-Methoxy(2-pyridyl))propylamine inhibited MSK1 activity by approximately 42%, highlighting its potential as a lead compound for further development in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

1.1 Neuropharmacological Applications

Research has indicated that (1R)-1-(3-Methoxy(2-pyridyl))propylamine exhibits properties that could be beneficial in treating neurological disorders. Its structural similarity to known neurotransmitter modulators suggests potential roles as a selective serotonin reuptake inhibitor (SSRI) or in modulating dopaminergic pathways.

- Case Study : A study highlighted the compound's efficacy in animal models of depression, where it demonstrated significant antidepressant-like effects, potentially through serotonin receptor modulation .

1.2 Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against tumors associated with overexpressed growth factors such as Raf kinase.

- Data Table: Anticancer Efficacy

Material Science

2.1 Polymer Science

(1R)-1-(3-Methoxy(2-pyridyl))propylamine is utilized in the synthesis of functionalized polymers, enhancing properties such as biodegradability and mechanical strength.

- Case Study : Research demonstrated that incorporating this compound into poly(lactic acid) formulations increased the material's tensile strength by up to 30%, making it suitable for biomedical applications like drug delivery systems .

Environmental Applications

3.1 Biodegradation Studies

Recent studies have explored the compound's role in enhancing the biodegradability of synthetic materials. The introduction of (1R)-1-(3-Methoxy(2-pyridyl))propylamine into polymer matrices has shown promise in accelerating degradation rates under controlled conditions.

- Data Table: Biodegradation Rates

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Key Observations :

- Substituent Effects : The 3-methoxy group in the target compound donates electrons via resonance, increasing pyridine ring reactivity compared to 3-methyl analogs. This may enhance hydrogen-bonding capacity in biological targets .

- Stereochemistry : The (1R) configuration is critical for enantioselective interactions, as seen in related chiral amines like Example 8 in , where stereochemistry dictates receptor binding .

Key Observations :

- The target compound’s synthesis may face challenges in stereocontrol, requiring specialized catalysts or chiral auxiliaries.

- Methoxy-substituted compounds (e.g., ) often employ etherification steps, which can affect scalability .

Physicochemical Properties

Key Observations :

- Ethoxy analogs () may exhibit intermediate solubility due to longer alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.